molecular formula C21H18N4O4S B2840220 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251603-95-8

2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2840220
CAS No.: 1251603-95-8
M. Wt: 422.46
InChI Key: NIOGQECTEWNJPU-UHFFFAOYSA-N
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Description

2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of isothiazolopyrimidines. This compound is characterized by its unique bicyclic structure, which includes both isothiazole and pyrimidine rings. The presence of benzyl and methoxyphenyl groups further enhances its chemical diversity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a benzyl-substituted isothiazole derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the process. Additionally, purification steps like recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidines: Share a similar bicyclic structure but differ in the substituents attached to the rings.

    Indeno[1,2-b]pyran derivatives: Have a similar spiro structure but with different functional groups.

Uniqueness

2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide stands out due to its specific combination of isothiazole and pyrimidine rings, along with the benzyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. Understanding its mechanisms and effects on various biological systems is crucial for evaluating its therapeutic potential.

Chemical Structure

The molecular formula of the compound is C21H20N2O4SC_{21}H_{20}N_2O_4S, with a molecular weight of approximately 422.5 g/mol. The structure features a complex arrangement that includes a benzyl group, a methoxyphenyl group, and an isothiazolo-pyrimidine core, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of this compound against various cancer cell lines. The compound's structural components suggest potential interactions with cellular targets involved in cancer progression.

  • Cell Line Studies : In vitro assays have demonstrated that derivatives of isothiazolo-pyrimidines exhibit significant cytotoxic effects against several cancer cell lines:
    • HL-60 (human promyelocytic leukemia)
    • HCT-8 (human colon cancer)
    • MDA-MB-435 (human breast cancer)
    • SF295 (human glioblastoma)
    For instance, related compounds have shown IC50 values ranging from 8.9 µM to over 100 µM, indicating varying degrees of potency against these lines .
  • Mechanism of Action : The compound appears to inhibit microtubule assembly, acting as a competitive inhibitor similar to colchicine. This suggests that it may interfere with mitotic processes in cancer cells .

Structure-Activity Relationship (SAR)

The activity of the compound can be influenced by modifications in its structure:

  • Benzyl Group Modifications : Variations in substituents on the benzyl group significantly affect bioactivity. For example, the presence of polar groups like hydroxyl (OH) enhances activity .
  • Dioxole Ring Integrity : The maintenance of the dioxole structure is critical for preserving anticancer efficacy .

Data Table: Biological Activity Summary

Cell LineIC50 Value (µM)Observations
HL-608.9Most potent inhibition observed
HCT-8101.5Modest inhibition
MDA-MB-435119.5Variable response; some derivatives more active
SF295>100Limited activity noted

Case Studies

  • Case Study on Structural Variants : A study on analogs of isothiazolo-pyrimidines indicated that compounds with additional polar substituents showed improved cytotoxicity across various cancer cell lines. Specifically, compounds with hydroxyl groups at strategic positions demonstrated enhanced interaction with cellular targets .
  • Comparative Analysis with Known Antineoplastics : The compound has been compared to established drugs like podophyllotoxin and colchicine in terms of mechanism and efficacy, indicating that while it shares some mechanisms, its unique structure may offer novel pathways for therapeutic intervention .

Properties

IUPAC Name

2-(6-benzyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-29-16-9-5-8-15(10-16)22-18(26)12-24-17-13-30-23-19(17)20(27)25(21(24)28)11-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOGQECTEWNJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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